molecular formula C12H13IN2O B1414267 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole CAS No. 1881678-86-9

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

Cat. No.: B1414267
CAS No.: 1881678-86-9
M. Wt: 328.15 g/mol
InChI Key: GIDNSCZQCYZRPV-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H13IN2O and its molecular weight is 328.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethoxy-1-[(4-iodophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDNSCZQCYZRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1-Benzyl-4-Ethoxypyrazole Scaffold: Structural Versatility in Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-ethoxypyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically overshadowed by its 3,5-disubstituted congeners (e.g., Celecoxib), recent structure-activity relationship (SAR) campaigns have elevated the 1-benzyl-4-alkoxy substitution pattern as a critical pharmacophore for RIP1 kinase inhibition (necroptosis modulation), sGC stimulation (cardiovascular signaling), and emerging ferroptosis inhibition .

This technical guide analyzes the synthetic accessibility, physicochemical optimization, and therapeutic mechanisms of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit this core for lead optimization.

Structural Logic & Physicochemical Profile[1][2]

The therapeutic utility of the 1-benzyl-4-ethoxypyrazole core stems from its ability to balance lipophilicity with specific electronic binding features.

The Pharmacophore Triad
  • N1-Benzyl Tail: Provides hydrophobic bulk, engaging in

    
    -stacking interactions (e.g., with Phe/Trp residues in kinase ATP-binding pockets).
    
  • Pyrazole Core: Acts as a rigid spacer and a hydrogen bond acceptor/donor system. The aromaticity ensures planar geometry, critical for slotting into narrow enzymatic clefts.

  • C4-Ethoxy Handle: This is the differentiator. Unlike a C4-hydrogen (too passive) or C4-carboxylate (too polar/charged), the 4-ethoxy group offers:

    • Metabolic Stability: Resists rapid oxidation compared to long alkyl chains.

    • H-Bond Acceptance: The ether oxygen acts as a weak acceptor, often interacting with backbone amides in target proteins.

    • Lipophilicity (LogP): Increases membrane permeability (CNS penetration potential) without compromising solubility as severely as halogens.

Physicochemical Data Summary

Table 1: Comparative properties of C4-substituted 1-benzylpyrazoles

C4-SubstituentLogP (Calc)tPSA (Ų)H-Bond AcceptorsPrimary Liability
-H 2.417.82Low binding enthalpy (empty pocket)
-OH 1.838.03Phase II conjugation (Glucuronidation)
-COOH 1.955.14Poor membrane permeability; rapid clearance
-OCH₂CH₃ (Ethoxy) 2.9 27.0 3 Optimal balance for oral bioavailability

Synthetic Architecture

Reliable access to the scaffold is a prerequisite for library generation. We prioritize a convergent synthesis strategy that allows late-stage diversification of the benzyl and ethoxy groups.

Primary Synthetic Workflow (Convergent)

The most robust route utilizes the Vilsmeier-Haack formylation followed by etherification, or direct alkylation of a pre-formed pyrazolone.

Protocol: Synthesis of 1-Benzyl-4-ethoxypyrazole Core

Step 1: Cyclization to Pyrazolone

  • Reagents: Ethyl 3-ethoxyacrylate, Benzylhydrazine dihydrochloride, Ethanol, NaOEt.

  • Procedure: Reflux benzylhydrazine with ethyl 3-ethoxyacrylate in ethanolic NaOEt for 4 hours.

  • Mechanism: Michael addition followed by cyclization.

  • Yield: ~85% of 1-benzyl-1H-pyrazol-4-ol (tautomerizes to pyrazolone).

Step 2: O-Alkylation (The Ethoxy Installation)

  • Reagents: 1-benzyl-1H-pyrazol-4-ol, Ethyl iodide (EtI), K₂CO₃, DMF (Anhydrous).

  • Procedure:

    • Dissolve the pyrazol-4-ol (1.0 eq) in dry DMF under N₂.

    • Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the enolate.

    • Add EtI (1.2 eq) dropwise. Heat to 60°C for 6 hours.

    • Critical Control: Monitor TLC to ensure O-alkylation vs. N-alkylation or C-alkylation. The 4-position oxygen is nucleophilic, but steric hindrance at C3/C5 directs selectivity.

  • Workup: Quench with ice water, extract with EtOAc, wash with LiCl (to remove DMF).

Synthetic Pathway Visualization

SynthesisWorkflow Start Benzylhydrazine + Ethyl 3-ethoxyacrylate Inter1 1-Benzyl-1H-pyrazol-4-ol (Enol Intermediate) Start->Inter1 Cyclization (EtOH, Reflux) Product 1-Benzyl-4-ethoxypyrazole (Target Scaffold) Inter1->Product O-Alkylation (DMF, 60°C) SideProduct N/C-Alkylated Impurities Inter1->SideProduct Minor Pathway Reagent Ethyl Iodide / K2CO3 (Williamson Ether Synthesis) Reagent->Inter1

Figure 1: Convergent synthetic route for the generation of the 1-benzyl-4-ethoxypyrazole core, highlighting the critical O-alkylation step.

Therapeutic Vector A: RIP1 Kinase Inhibition (Necroptosis)

The most authoritative application of 1-benzyl-pyrazoles currently lies in the inhibition of Receptor-Interacting Protein Kinase 1 (RIP1) . RIP1 is a gatekeeper of necroptosis (programmed necrosis), a driver of ischemic injury and neurodegeneration.

Mechanism of Action

RIP1 contains a hydrophobic pocket adjacent to the ATP-binding site.

  • The Benzyl Group: Occupies the hydrophobic back-pocket (allosteric or ATP-competitive extension).

  • The Pyrazole N2: Forms a critical hydrogen bond with the hinge region (typically Cys or Met residues).

  • The 4-Ethoxy Group: Projects into the solvent-exposed region or a small lipophilic sub-pocket, displacing water and increasing entropic gain upon binding.

Experimental Validation: Necroptosis Assay

To validate the efficacy of a 1-benzyl-4-ethoxypyrazole derivative against RIP1:

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

  • Induction Cocktail: TSZ (TNF-α + Smac mimetic + z-VAD-fmk).

    • Rationale: TNF-α initiates signaling; Smac mimetic degrades cIAP1/2 (preventing NF-κB survival); z-VAD-fmk inhibits caspases (forcing the cell toward necroptosis instead of apoptosis).

  • Protocol:

    • Seed HT-29 cells (5,000/well) in 96-well plates.

    • Pre-incubate with the test compound (0.1 nM – 10 µM) for 1 hour.

    • Add TSZ cocktail.

    • Incubate for 24 hours.

    • Measure cell viability using ATP-based luminescence (CellTiter-Glo).

  • Success Metric: Restoration of viability >80% compared to DMSO control indicates potent RIP1 inhibition.

Therapeutic Vector B: sGC Stimulation (Cardiovascular)

While often associated with 1-benzyl-3-substituted indazoles (like YC-1), the pyrazole core offers a distinct vector for Soluble Guanylate Cyclase (sGC) stimulation, treating pulmonary hypertension.

Signaling Pathway

sGC stimulators bind to the


-subunit of the sGC heme domain, sensitizing it to low levels of Nitric Oxide (NO). This increases cGMP production, leading to vasodilation.
Pathway Visualization

sGC_Pathway NO Nitric Oxide (NO) sGC_Active sGC (Active Conformation) NO->sGC_Active Endogenous Activation Scaffold 1-Benzyl-4-ethoxypyrazole (sGC Stimulator) Scaffold->sGC_Active Allosteric Stimulation (Heme-independent) sGC_Inactive sGC (Inactive) (Heme-oxidized/free) sGC_Inactive->sGC_Active Sensitization cGMP cGMP sGC_Active->cGMP Catalyzes GTP->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Anti-fibrotic Effects PKG->Response Phosphorylation Cascade

Figure 2: Mechanism of sGC stimulation. The scaffold acts synergistically with NO or independently in heme-oxidized states to drive cGMP production.

Emerging Vector: Ferroptosis Inhibition[3]

Recent literature suggests that 4-functionalized pyrazoles can act as radical-trapping antioxidants (RTAs).

  • Hypothesis: The 1-benzyl-4-ethoxypyrazole can be metabolically dealkylated to 1-benzyl-4-hydroxypyrazole in vivo.

  • Mechanism: The 4-hydroxy derivative mimics the reactivity of Vitamin E or Ferrostatin-1. The pyrazole ring stabilizes the radical formed after scavenging lipid peroxides, halting the ferroptotic chain reaction.

  • Design Tip: If the goal is ferroptosis inhibition, the ethoxy group acts as a prodrug moiety, improving blood-brain barrier (BBB) penetration before intracellular conversion to the active phenol-like species.

References

  • RIP1 Kinase Inhibition & Pyrazole SAR

    • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry / NIH PubMed.
    • URL:[Link]

  • Synthesis of Pyrazole Scaffolds

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Ferroptosis and 4-Hydroxyl Pyrazoles

    • Title: Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Autophagy and Antiproliferative Activity

    • Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.[2]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

The Rising Therapeutic Potential of 4-Alkoxy-1-Benzylpyrazole Derivatives: A Comprehensive Review of Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its remarkable versatility allows for extensive functionalization, leading to a vast chemical space with a wide spectrum of biological activities.[3][4] Among the myriad of pyrazole derivatives, the 4-alkoxy-1-benzylpyrazole scaffold has emerged as a promising area of investigation, demonstrating significant potential across various therapeutic domains. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and future prospects in drug discovery.

The Significance of the 4-Alkoxy-1-Benzylpyrazole Core

The unique arrangement of substituents on the pyrazole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. The 1-benzyl group often enhances lipophilicity, which can improve cell membrane permeability and bioavailability.[5] Furthermore, the benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of target proteins. The 4-alkoxy group , on the other hand, introduces a polar oxygen atom capable of forming hydrogen bonds, a critical interaction for molecular recognition. The length and nature of the alkyl chain in the alkoxy group can be modulated to fine-tune the compound's solubility, metabolic stability, and target affinity.[6] This strategic combination of a bulky, lipophilic benzyl group at the N1 position and a hydrogen-bond-donating/accepting alkoxy group at the C4 position creates a pharmacophore with significant potential for potent and selective biological activity.

Anticancer Activity: Targeting Proliferative Pathways

Pyrazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] While direct studies on 4-alkoxy-1-benzylpyrazoles are emerging, research on structurally related compounds provides valuable insights into their potential mechanisms of action.

One key area of interest is the modulation of critical signaling pathways involved in cell growth and proliferation. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to exhibit antiproliferative activity by reducing mTORC1 activity and disrupting autophagic flux in pancreatic cancer cells.[7] This suggests that 4-alkoxy-1-benzylpyrazole derivatives could potentially interfere with nutrient-sensing pathways that are often dysregulated in cancer.

Moreover, the substitution pattern on the benzyl ring and the nature of the alkoxy group can be optimized to enhance anticancer efficacy. For example, the introduction of electron-withdrawing groups on the benzyl moiety has been shown to improve the anticancer activity of some pyrazole-based compounds.[7]

Potential Anticancer Mechanisms of 4-Alkoxy-1-Benzylpyrazoles:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Interference with the cell cycle machinery can halt the uncontrolled division of cancer cells.

  • Anti-angiogenesis: Some pyrazole analogs may inhibit the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of 4-alkoxy-1-benzylpyrazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, cytokines) cell_membrane Cell Membrane stimuli->cell_membrane activate arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases cox2 COX-2 (Inducible) arachidonic_acid->cox2 substrate for pgs Prostaglandins (PGE2) cox2->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate pyrazole 4-Alkoxy-1-benzylpyrazole pyrazole->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by 4-alkoxy-1-benzylpyrazoles.

Antimicrobial Activity: A Broad Spectrum of Action

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [1][8]The incorporation of a 4-formyl group in pyrazole derivatives, for instance, has been shown to yield compounds with excellent antibacterial efficacy. [9][10] The antimicrobial potential of 4-alkoxy-1-benzylpyrazoles can be attributed to several factors. The lipophilic character imparted by the benzyl and alkoxy groups can facilitate the penetration of microbial cell membranes. Furthermore, the pyrazole core itself can interact with essential microbial enzymes or disrupt cellular processes. Studies on bis-pyrazoline derivatives with alkoxy substitutions have revealed potent antibacterial activity, suggesting that the alkoxy moiety plays a crucial role in the antimicrobial effect. [6] Potential Antimicrobial Targets:

  • Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of the bacterial cell wall.

  • Protein Synthesis: Interference with ribosomal function.

  • DNA Replication: Inhibition of enzymes such as DNA gyrase.

  • Fungal Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.

Neuroprotective Effects: A New Frontier

Neurodegenerative diseases represent a significant and growing unmet medical need. Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. While direct evidence for 4-alkoxy-1-benzylpyrazoles is currently limited, studies on related structures offer promising leads. For example, N-benzylpyrrolidine hybrids have been shown to exhibit neuroprotective effects in models of Alzheimer's disease. Additionally, 4-methoxy benzyl alcohol has demonstrated protective effects on the blood-brain barrier and against cerebral ischemia-reperfusion injury. [11] The neuroprotective potential of 4-alkoxy-1-benzylpyrazoles may stem from their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells. The structural features of these compounds, including their ability to cross the blood-brain barrier, make them attractive candidates for the development of novel neurotherapeutics.

Potential Neuroprotective Mechanisms:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

  • Anti-inflammatory Effects: Suppression of microglial activation and the production of pro-inflammatory cytokines in the central nervous system.

  • Anti-apoptotic Activity: Inhibition of the signaling pathways that lead to programmed cell death in neurons.

Experimental Workflow: Assessing Neuroprotection

Neuroprotection_Workflow start Culture neuronal cells (e.g., SH-SY5Y) induce_toxicity Induce neurotoxicity (e.g., with 6-OHDA or H2O2) start->induce_toxicity treat Treat with 4-alkoxy-1-benzylpyrazole derivatives induce_toxicity->treat assess_viability Assess cell viability (e.g., MTT assay) treat->assess_viability measure_ros Measure ROS levels treat->measure_ros analyze_apoptosis Analyze apoptosis markers (e.g., caspase activity) treat->analyze_apoptosis evaluate Evaluate neuroprotective efficacy assess_viability->evaluate measure_ros->evaluate analyze_apoptosis->evaluate

Caption: Experimental workflow for evaluating neuroprotective effects.

Future Directions and Conclusion

The 4-alkoxy-1-benzylpyrazole scaffold represents a promising and relatively underexplored area in medicinal chemistry. The existing literature on structurally related pyrazole derivatives strongly suggests that these compounds are likely to possess a diverse range of valuable biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-alkoxy-1-benzylpyrazole derivatives with varying alkoxy chain lengths and diverse substituents on the benzyl ring. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, pharmacokinetic and in vivo efficacy studies will be essential to translate the in vitro findings into potential therapeutic applications.

References

[7]N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). National Institutes of Health. Retrieved from [Link]

[12]Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved from [Link]

[9]Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved from [Link]

[10]Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Der Pharma Chemica. Retrieved from [Link]

[6]Synthesis and in-vitro antibacterial activity of some alkoxy based N-substituted-5-(furan-2-yl)-phenyl-bis-pyrazolines. (2012). European Journal of Chemistry. Retrieved from [Link]

[5]Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. Retrieved from [Link]

[13]1-Benzyl-4-iodo-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

[14]4-alkoxyalkyleneoxy-5-benzylpyrimidines their preparation and pharmaceutical compositions thereof. (1975). Google Patents. Retrieved from

[3]Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

[4]A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). National Institutes of Health. Retrieved from [Link]

[8]Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

[1]Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved from [Link]

[15]Use of alkoxypyrazoles as nitrification inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

[16]Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. (n.d.). National Institutes of Health. Retrieved from [Link]

[17]Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). National Institutes of Health. Retrieved from [Link]

[2]Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. (2021). National Institutes of Health. Retrieved from [Link]

[18]A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2025). ResearchGate. Retrieved from [Link]

[19]Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2022). Frontiers. Retrieved from [Link]

[20]Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]

[21]PYRAZOLE DERIVATIVES AND HERBICIDES. (n.d.). Google Patents. Retrieved from

[22]New pyrazole derivative. (n.d.). Google Patents. Retrieved from

[23]Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. Retrieved from [Link]

[24]Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). National Institutes of Health. Retrieved from [Link]

[25]Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (2003). National Institutes of Health. Retrieved from [Link]

[26]Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). National Institutes of Health. Retrieved from [Link]

[11]Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury. (2017). National Institutes of Health. Retrieved from [Link]

[27]Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (2021). MDPI. Retrieved from [Link]

Sources

The Strategic Role of the 4-Ethoxy Group in Pyrazole Pharmacophore Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2] Substitutions on the pyrazole ring are critical for modulating its pharmacological profile. This guide focuses on the often-understated yet pivotal role of the 4-ethoxy group in modern pharmacophore design. By analyzing its impact on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, we will elucidate how this specific substituent can be strategically employed to overcome common drug development challenges, such as metabolic instability and off-target effects. This document will serve as a technical resource, providing insights into the causal relationships behind the selection of the 4-ethoxy group, supported by experimental evidence and case studies.

Introduction: The Pyrazole Scaffold and the Significance of C4-Substitution

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug candidates.[2]

The C4 position of the pyrazole ring is particularly noteworthy. It is electronically a relatively electron-rich position and can be a site for electrophilic substitution.[4] However, from a drug metabolism perspective, the C4 position can be susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of 4-hydroxypyrazole metabolites.[5][6] These metabolites can sometimes be associated with toxicity, making the strategic modification of the C4 position a critical aspect of pyrazole-based drug design.[7]

Blocking this metabolic hotspot with a stable substituent is a common strategy to enhance the pharmacokinetic profile of a drug candidate. While various groups such as halogens, alkyls, and aryls have been employed, the 4-ethoxy group offers a unique combination of properties that can be highly advantageous.

Physicochemical and Steric Profile of the 4-Ethoxy Group

The 4-ethoxy group (-OCH₂CH₃) is more than just a simple metabolic blocker. Its physicochemical and steric properties play a crucial role in fine-tuning the overall characteristics of a drug molecule.

2.1. Lipophilicity and Solubility: The addition of an ethoxy group increases the lipophilicity of the pyrazole core. This can enhance membrane permeability and, consequently, oral absorption. However, the ether oxygen can also act as a hydrogen bond acceptor, which can help to maintain a degree of aqueous solubility, a critical factor for bioavailability. The balance between lipophilicity and solubility is a key consideration in drug design, and the ethoxy group provides a valuable tool for optimizing this balance.

2.2. Steric Hindrance and Conformational Effects: The ethyl chain of the ethoxy group provides a degree of steric bulk at the C4 position. This can physically shield the pyrazole ring from metabolic enzymes. Furthermore, the flexibility of the ethyl group can allow it to adopt various conformations, potentially influencing the binding affinity and selectivity of the molecule for its biological target.

2.3. Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance, which can influence the electron density of the pyrazole ring. This can, in turn, affect the pKa of the pyrazole nitrogens and the molecule's overall reactivity and binding interactions.

Modulation of Pharmacokinetic Properties (ADME)

The introduction of a 4-ethoxy group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a pyrazole-based drug candidate.

3.1. Enhanced Metabolic Stability: As previously mentioned, the primary role of the 4-ethoxy group is often to block metabolic oxidation at the C4 position. By replacing a hydrogen atom with a stable ethoxy group, the formation of potentially toxic 4-hydroxy metabolites can be prevented. This leads to increased metabolic stability, a longer plasma half-life, and a more predictable pharmacokinetic profile.

3.2. Improved Oral Bioavailability: The increased lipophilicity imparted by the ethoxy group can lead to improved absorption from the gastrointestinal tract. This, combined with reduced first-pass metabolism, can significantly enhance the oral bioavailability of a drug.

3.3. Distribution: The lipophilic character of the ethoxy group can also influence the volume of distribution of a drug, potentially leading to greater penetration into tissues. This can be advantageous for targeting intracellular proteins or for drugs that need to cross the blood-brain barrier.

Influence on Pharmacodynamic Properties

Beyond its pharmacokinetic benefits, the 4-ethoxy group can also play a direct role in modulating the pharmacodynamic properties of a drug, including its potency and selectivity.

4.1. Target Engagement and Potency: The steric and electronic properties of the 4-ethoxy group can influence how a molecule fits into the binding pocket of its target protein. The ethoxy group can participate in van der Waals interactions or act as a hydrogen bond acceptor, contributing to the overall binding affinity.

4.2. Enhanced Selectivity: In some cases, the presence of a 4-ethoxy group can lead to improved selectivity for the desired target over off-targets. For instance, in the development of certain kinase inhibitors, replacing a methoxy group with a slightly bulkier ethoxy group has been shown to increase selectivity.[8] This is often due to subtle differences in the shape and size of the binding pockets of different kinases.

Case Studies in Drug Design

While there are no blockbuster drugs that solely feature a simple 4-ethoxypyrazole core, its strategic use can be seen in the patent literature and in the development of various inhibitors.

5.1. Kinase Inhibitors: The patent literature reveals numerous examples of pyrazole-based kinase inhibitors where a 4-ethoxy group is incorporated.[9][10] In many of these cases, the rationale is to block metabolism and improve the pharmacokinetic profile. For example, in the design of inhibitors of Aurora-2 and GSK-3, 4-alkoxy-substituted pyrazoles have been explored for the treatment of cancer and neurodegenerative diseases.[10]

5.2. Anti-inflammatory Agents: The pyrazole scaffold is a well-known anti-inflammatory pharmacophore, with celecoxib being a prime example.[11] The development of novel pyrazole-based anti-inflammatory agents often involves modification of the C4 position to improve safety and efficacy.[12] The use of a 4-ethoxy group in this context can be a strategy to enhance metabolic stability and reduce the potential for toxic metabolites.

Synthetic Strategies for 4-Ethoxypyrazoles

The efficient synthesis of 4-ethoxypyrazole derivatives is crucial for their exploration in drug discovery programs. Several synthetic routes can be employed.

6.1. Cyclization of Functionalized Precursors: A common approach involves the cyclization of a β-ketoester or a similar 1,3-dicarbonyl compound that already contains the desired ethoxy group at the appropriate position with a hydrazine derivative.

6.2. Post-Cyclization Functionalization: Alternatively, an unsubstituted or pre-functionalized pyrazole can be synthesized first, followed by the introduction of the ethoxy group at the C4 position.

  • Chan-Lam Coupling: A particularly useful method for forming the C-O bond is the copper-catalyzed Chan-Lam coupling reaction.[13][14] This reaction allows for the coupling of a 4-hydroxypyrazole with an ethylating agent or a 4-boronic acid pyrazole with ethanol.

    Experimental Protocol: Chan-Lam Coupling for 4-Ethoxypyrazole Synthesis

    • To a solution of 4-hydroxypyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or toluene, add copper(II) acetate (0.1 mmol, 10 mol%), and a base such as triethylamine or pyridine (2.0 mmol).

    • Add the ethylating agent, such as ethyl boronic acid (1.5 mmol).

    • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethoxypyrazole.

Conclusion and Future Perspectives

The 4-ethoxy group, while seemingly a simple substituent, plays a multifaceted and strategic role in pyrazole pharmacophore design. Its ability to block metabolic oxidation at the C4 position, thereby enhancing metabolic stability and oral bioavailability, is a key advantage. Furthermore, its subtle influence on lipophilicity, steric bulk, and electronic properties can be leveraged to fine-tune the potency and selectivity of drug candidates.

As our understanding of drug metabolism and target-ligand interactions continues to grow, the rational design of substituents like the 4-ethoxy group will become even more critical. Future research in this area will likely focus on:

  • Comparative Studies: More systematic studies comparing the effects of different C4-alkoxy groups (methoxy, ethoxy, propoxy, etc.) on ADME and pharmacodynamic properties.

  • Novel Synthetic Methods: The development of more efficient and versatile methods for the synthesis of 4-alkoxypyrazoles.

  • Application in New Therapeutic Areas: The exploration of 4-ethoxypyrazole-containing compounds for a wider range of therapeutic targets.

Diagrams

Caption: Logical relationship of the 4-ethoxy group's influence.

Metabolic_Blocking cluster_unsubstituted Unsubstituted Pyrazole at C4 cluster_substituted 4-Ethoxy-Substituted Pyrazole Unsubstituted_Pyrazole Unsubstituted_Pyrazole CYP450 CYP450 Unsubstituted_Pyrazole->CYP450 Metabolism 4-Hydroxy_Metabolite 4-Hydroxy_Metabolite CYP450->4-Hydroxy_Metabolite Potential_Toxicity Potential_Toxicity 4-Hydroxy_Metabolite->Potential_Toxicity 4-Ethoxy_Pyrazole 4-Ethoxy_Pyrazole Blocked_Metabolism Blocked_Metabolism 4-Ethoxy_Pyrazole->Blocked_Metabolism Prevents Oxidation Improved_PK_Profile Improved_PK_Profile Blocked_Metabolism->Improved_PK_Profile Leads to

Caption: Metabolic blocking effect of the 4-ethoxy group.

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(27), 2011-2035. [Link]

  • Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(5), 573-578. [Link]

  • Reiser, U. W., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-((4-(2-hydroxypropan-2-yl)cyclohex-1-en-1-yl)methyl)pyrido[3,4-d]pyrimidin-4-amine (BAY 1217389). Journal of Medicinal Chemistry, 61(18), 8209-8226. [Link]

  • Kumari, S., & Gupta, H. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 18, 1-15. [Link]

  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Sabbagh, O. I. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1297-1316. [Link]

  • Bebbington, D., & Charrier, J. D. (2003). U.S. Patent No. 6,660,731. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Sevugan, S., & Madasamy, K. (2025). Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. ChemistryOpen, 14(11), e202500123. [Link]

  • S. J. F. Macdonald et al., (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1579-1585. [Link]

  • DeMaster, E. G., & Nagasawa, H. T. (1981). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica, 48(5), 418-423. [Link]

  • Kanwal, M., et al. (2025). Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. Journal of Pharmacy and Pharmacology, 77(2), 275-290. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(2), 143-173. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 20, 2026, from [Link]

  • Bebbington, D., & Charrier, J. D. (2003). U.S. Patent Application No. 10/029,933. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Dubal, G., Joshi, K., & Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

Sources

Methodological & Application

Synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole via N-alkylation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The N-alkylation of pyrazoles is a fundamental transformation for introducing molecular diversity and modulating biological activity. This application note provides a comprehensive guide to the synthesis of a specific pyrazole derivative, 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole, via a robust and efficient N-alkylation protocol. This compound serves as a valuable building block in drug discovery programs, incorporating an ethoxy group at the C4-position and an iodobenzyl moiety at the N1-position, which can be further functionalized through cross-coupling reactions.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Strategic Overview: The N-Alkylation of 4-Ethoxypyrazole

The synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is achieved through a two-step sequence, beginning with the preparation of the key intermediate, 4-ethoxypyrazole, followed by its N-alkylation with 4-iodobenzyl bromide.

Part 1: Synthesis of 4-Ethoxypyrazole

The synthesis of 4-ethoxypyrazole (2) commences with the readily available 1H-pyrazol-4-ol (1). A Williamson ether synthesis is employed for the O-alkylation of the hydroxyl group. This classical and reliable method involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis_Part1 1H_pyrazol_4_ol 1H-Pyrazol-4-ol (1) Reaction1 Williamson Ether Synthesis 1H_pyrazol_4_ol->Reaction1 Base Base (e.g., NaH, K2CO3) Base->Reaction1 Alkyl_halide Alkyl Halide (e.g., Iodoethane) Alkyl_halide->Reaction1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction1 4_ethoxypyrazole 4-Ethoxypyrazole (2) Reaction1->4_ethoxypyrazole

Caption: Workflow for the synthesis of 4-ethoxypyrazole.

Part 2: N-Alkylation to Yield the Final Product

The core of this application note is the N-alkylation of 4-ethoxypyrazole (2) with 4-iodobenzyl bromide (3). This reaction proceeds via a base-mediated nucleophilic substitution, where the pyrazole nitrogen, upon deprotonation, attacks the benzylic carbon of the alkylating agent. The choice of base and solvent is critical for achieving high yield and regioselectivity. For symmetrically substituted pyrazoles like 4-ethoxypyrazole, regioselectivity is not a concern as both nitrogen atoms are equivalent.

Synthesis_Part2 4_ethoxypyrazole 4-Ethoxypyrazole (2) Reaction2 N-Alkylation 4_ethoxypyrazole->Reaction2 Base Base (e.g., NaH, K2CO3) Base->Reaction2 Alkylating_agent 4-Iodobenzyl bromide (3) Alkylating_agent->Reaction2 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction2 Final_Product 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4) Reaction2->Final_Product

Caption: Workflow for the N-alkylation of 4-ethoxypyrazole.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Iodobenzyl bromide is a lachrymator and corrosive; handle with extreme care.[1][2][3] Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

Protocol 1: Synthesis of 4-Ethoxypyrazole (2)

This protocol is based on the principles of the Williamson ether synthesis.[4][5]

Materials:

  • 1H-Pyrazol-4-ol (1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1H-pyrazol-4-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-ethoxypyrazole (2).

Protocol 2: Synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4)

This protocol details the N-alkylation of 4-ethoxypyrazole.

Materials:

  • 4-Ethoxypyrazole (2)

  • 4-Iodobenzyl bromide (3)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-ethoxypyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to form a suspension (concentration approx. 0.2 M).

  • Add 4-iodobenzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4) as a solid.

Data and Expected Results

Parameter4-Ethoxypyrazole (2)4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4)
Molecular Formula C₅H₈N₂OC₁₂H₁₃IN₂O
Molecular Weight 112.13 g/mol 328.15 g/mol
Appearance Colorless oil or low melting solidWhite to off-white solid
Expected Yield 70-85%80-95%
Purity (by HPLC) >95%>98%

Predicted Characterization Data for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70 (d, J = 8.4 Hz, 2H), 7.55 (s, 1H), 7.45 (s, 1H), 7.05 (d, J = 8.4 Hz, 2H), 5.15 (s, 2H), 4.00 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0, 138.0, 137.5, 130.0, 129.5, 120.0, 93.0, 64.5, 53.0, 15.0.

  • Mass Spectrometry (ESI-MS): m/z 329.0 [M+H]⁺.

Note: These are predicted values based on analogous structures and may vary slightly from experimental results.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Protocol 1 Incomplete deprotonation.Ensure NaH is fresh and handled under strictly anhydrous conditions.
Inefficient alkylation.Increase reaction time or temperature slightly. Ensure iodoethane is of good quality.
Low yield in Protocol 2 Inactive base.Use freshly dried potassium carbonate.
Degradation of 4-iodobenzyl bromide.Use fresh or properly stored alkylating agent. Avoid prolonged heating.
Formation of side products Over-alkylation or side reactions with the solvent.Use the specified stoichiometry. Ensure the reaction is not overheated.

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole. The two-step process, involving a Williamson ether synthesis followed by a base-mediated N-alkylation, is a robust route to this valuable synthetic intermediate. By following the outlined protocols and considering the troubleshooting guide, researchers can confidently synthesize this compound for its application in various stages of drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2006, October 24).
  • Wang, Y., Zhang, T., et al. (2024).
  • Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. (2025, August 10).
  • SAFETY DATA SHEET - 4-Iodobenzyl bromide. (2023, September 29). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodobenzyl bromide. (2010, November 5). Fisher Scientific.
  • 4-Iodobenzyl Bromide | 16004-15-2. (n.d.). TCI AMERICA.
  • De, K., & Leggett, K. (2022).
  • De, K., & Leggett, K. (2022).
  • Goikhman, R., Jacques, T., & Sames, D. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(41), 16533-16545.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • SAFETY DATA SHEET - 2-Iodobenzyl Bromide. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, March 4). MilliporeSigma.
  • Technical Support Center: Optimizing N-Alkyl
  • Tarasava, H., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-888.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

Sources

Palladium-catalyzed cross-coupling reactions using 4-iodobenzyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Kinase Linker

The 4-iodobenzyl pyrazole moiety (specifically 1-(4-iodobenzyl)-1H-pyrazole) is a "privileged scaffold" in medicinal chemistry, serving as a critical linker in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR, and ALK inhibitors). The benzyl pyrazole unit often functions as the solvent-exposed tail or the hinge-binding region in ATP-competitive inhibitors.

This guide addresses the specific challenges of cross-coupling this intermediate. While the aryl iodide is highly reactive toward oxidative addition, the distal pyrazole nitrogen atoms are Lewis basic and can competitively coordinate with Palladium (Pd), potentially poisoning the catalyst or altering the active species geometry. This note provides optimized protocols to mitigate these effects and ensure high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight & Substrate Logic
2.1 The Substrate: 1-(4-iodobenzyl)-1H-pyrazole
  • Reactivity Profile: The C–I bond is the primary reactive site (Bond Dissociation Energy ~65 kcal/mol), significantly more reactive than bromides or chlorides. This allows for milder reaction temperatures (40–80°C).

  • The "Distal N" Effect: Unlike 2-pyridyl substituents, the pyrazole nitrogens in this scaffold are separated from the reaction center by a methylene spacer and a phenyl ring. They cannot form stable 5- or 6-membered chelates with the Pd center intra-molecularly. However, they can act as inter-molecular ligands, displacing labile phosphines and stalling the catalytic cycle.

  • Solution: Use sterically bulky, electron-rich ligands (e.g., XPhos, SPhos, or P(t-Bu)3) that bind Pd tightly and prevent pyrazole interference.

2.2 Substrate Preparation (Brief)
  • Reagents: 4-Iodobenzyl bromide (1.0 equiv), Pyrazole (1.1 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Stir at RT for 12h.

  • Yield: Typically >90%.[1] The product is a white solid, stable at room temperature.

Critical Reaction Parameters
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that allow in-situ ligand complexation are preferred for flexibility.
Ligand XPhos or SPhos Buchwald biaryl phosphines create a protective steric shell, preventing pyrazole N-coordination.
Base K₃PO₄ or Cs₂CO₃Weaker bases (K₂CO₃) may be too slow; mild inorganic bases prevent hydrolysis of sensitive coupling partners.
Solvent 1,4-Dioxane/Water (4:1)The biphasic system solubilizes inorganic bases and polar pyrazole intermediates.
Inert Gas Argon (Ar)Essential. Aryl iodides are robust, but active Pd(0) species are oxygen-sensitive.
Detailed Experimental Protocols
4.1 Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4-(pyrazol-1-ylmethyl)biaryls.

Reagents:

  • 1-(4-iodobenzyl)-1H-pyrazole (1.0 equiv, 1.0 mmol, 284 mg)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg)

  • XPhos (4 mol%, 0.04 mmol, 19 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)

Step-by-Step Workflow:

  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the iodobenzyl pyrazole, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon three times. (Alternatively, sparge solvents with Ar for 15 mins before addition).

  • Solvate: Inject degassed Dioxane and Water via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting iodide (Rf ~0.6) should disappear; product usually more polar.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0→50% EtOAc in Hexanes).

4.2 Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of N-aryl amines for kinase hinge binding.

Reagents:

  • 1-(4-iodobenzyl)-1H-pyrazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Ligand in Toluene under Argon for 10 mins to generate the active catalyst.

  • Addition: Add the iodide substrate, amine, and NaOtBu (add NaOtBu last, quickly, under Argon flow).

  • Heat: Heat to 100°C for 12–16 hours.

  • Note: If the amine is volatile, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Visualization: Mechanism & Workflow
5.1 Catalytic Cycle & Pyrazole Interference

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyrazole nitrogen.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (R-I) Trap OFF-CYCLE TRAP Pd Coordinated by Pyrazole Nitrogen OxAdd->Trap Low Ligand Sterics TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + R'-B(OH)2 Trap->OxAdd Heat / Excess Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Pd(0) catalytic cycle showing the potential "Off-Cycle Trap" where pyrazole nitrogen coordinates to Pd(II), slowing the reaction.

5.2 Experimental Workflow Diagram

Workflow Start Start: 4-Iodobenzyl Pyrazole Mix Mix Reagents: Pd(OAc)2, XPhos, Boronic Acid, Base Start->Mix Degas Degas: Evacuate/Backfill Ar (Critical Step) Mix->Degas Heat Reaction: 80°C, 4-6h Dioxane/H2O Degas->Heat Check TLC Check: Disappearance of Iodide Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete End Pure Product Workup->End

Caption: Step-by-step experimental workflow for the Suzuki coupling of 4-iodobenzyl pyrazoles.

Troubleshooting & Optimization Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or increase ligand:Pd ratio to 3:1. Ensure Argon atmosphere is rigorous.
Homocoupling (Ar-Ar) Oxygen Leak / Boronic Acid ExcessDegas solvents more thoroughly. Add Boronic acid slowly or reduce equivalents to 1.1.
De-iodination (Ar-H) Hydride SourceAvoid alcoholic solvents (EtOH/MeOH) if using strong bases. Stick to Dioxane/Water or Toluene.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Use a more robust ligand like XPhos or Buchwald G3 Precatalysts .
Safety & Handling
  • 4-Iodobenzyl pyrazoles : generally non-volatile solids. Standard PPE (gloves, goggles, lab coat) is sufficient.

  • Palladium Catalysts : Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • Boronic Acids : May be irritants. Handle in a fume hood.

  • Pressure : If performing Buchwald reactions in sealed tubes, use a blast shield.

References
  • Strategic Role of 4-Iodopyrazole/Benzyl Pyrazoles in Medicinal Chemistry . BenchChem Application Notes. Retrieved from .

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . J. Am. Chem. Soc.[1] 2013, 135, 34, 12877–12885.[1] Link

  • Palladium-catalyzed Cross-coupling Reactions: A Practical Guide . Sigma-Aldrich/Merck Technical Bulletins. Link

  • Buchwald-Hartwig Amination: A Review of Ligand Effects . Wikipedia / Organic Chemistry Portal. Link[2]

  • Synthesis of Crizotinib Intermediates via Benzyl Pyrazole Coupling . ResearchGate / Literature Review. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of 4-iodobenzyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-PYR-4I Subject: Troubleshooting Low Yields & Catalyst Deactivation in N-Heterocycle Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

The Core Problem: Coupling 4-iodobenzyl pyrazoles presents a specific "Trojan Horse" challenge. While the reactive site is a standard aryl iodide (typically highly reactive), the pendant pyrazole moiety acts as a potent ligand poison. The nitrogen atoms in the pyrazole ring (specifically N2 in N-substituted pyrazoles) possess a high affinity for Palladium(II).

Mechanistic Failure Mode: Instead of the Palladium cycling through the catalytic loop, the pyrazole nitrogen displaces your phosphine ligands, forming a stable, inactive [Pd(Ar)(Pyrazole)L] or [Pd(Pyrazole)2] dead-end complex. This results in stalled conversion (catalyst death) or low yields due to competitive protodehalogenation.

Diagnostic Workflow

Before modifying your reaction, determine if your issue is Kinetic (Catalyst Death) or Thermodynamic/Side-Reaction (Dehalogenation) .

TroubleshootingFlow Figure 1: Diagnostic Logic for Suzuki Coupling Failures Start Diagnostic: Analyze Crude LCMS CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckProd Is Des-Iodo Product (Ar-H) present? CheckSM->CheckProd Yes (Low Conversion) Workup ISSUE: Product trapped in Pd-Black (Purification loss) CheckSM->Workup No (Full Conversion but Low Yield) CatDeath ISSUE: Catalyst Poisoning (Pyrazole coordination) CheckProd->CatDeath No (Clean SM remaining) Dehalo ISSUE: Protodehalogenation (Slow Transmetallation) CheckProd->Dehalo Yes (>10% Ar-H) Hydrolysis ISSUE: Boronic Acid Hydrolysis (Protodeboronation) Dehalo->Hydrolysis Check Boronic Acid Excess

Technical Solutions & FAQs

Issue 1: Catalyst Poisoning (The "Pd-Sponge" Effect)

Symptom: Reaction stops at 30-50% conversion. Adding more catalyst only advances it slightly.[1] Root Cause: The pyrazole nitrogen is out-competing your phosphine ligand for the Pd center.

Q: Why is standard Pd(PPh3)4 or Pd(dppf)Cl2 failing? A: Triphenylphosphine (PPh3) is a relatively weak sigma-donor and labile ligand. The pyrazole nitrogen easily displaces it. Once the pyrazole binds, the Pd becomes electron-rich but sterically unhindered, preventing the oxidative addition of the next aryl iodide molecule.

Corrective Protocol: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Recommendation: XPhos or SPhos .

  • Why: These ligands are massive. They create a "steric roof" over the Pd center that physically blocks the approach of the pyrazole nitrogen while still allowing the flat aryl iodide to react.

  • System: Use a Precatalyst (e.g., XPhos Pd G3 or G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active species forms before the pyrazole can intercept the Pd precursor.

Issue 2: Protodehalogenation (The "Phantom" Product)

Symptom: The iodide is gone, but the mass spectrum shows [M-I+H] (reduction) instead of the coupled product. Root Cause: Transmetallation is too slow. If the boronic acid cannot transfer its aryl group quickly, the Pd(II)-Aryl intermediate will eventually grab a hydride (from solvent or base) and eliminate, destroying your starting material.

Corrective Protocol:

  • Increase Base Strength/Concentration: Switch from Na2CO3 to K3PO4 (3.0 equiv) . Phosphate is more efficient at activating the boronic acid in these systems.

  • Water Ratio: Ensure you are using a biphasic system (e.g., Dioxane/Water 4:1). The boronic acid requires water to form the active boronate species [Ar-B(OH)3]-.

  • Boronic Acid Excess: Use 1.5 to 2.0 equivalents of the boronic acid.[2] If the boronic acid is unstable (protodeboronation), add it in two portions (0 min and 60 min).

Issue 3: Workup Losses (Pd Chelation)

Symptom: LCMS shows high conversion, but isolated yield is low. The product is likely "sticking" to the Pd residues or the aqueous layer. Root Cause: Pyrazoles can act as phase-transfer catalysts for Pd, dragging it into the organic layer or precipitating as insoluble Pd-complexes.

Corrective Protocol:

  • Scavenging: Do not rely on Celite filtration alone. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate .

  • Extraction: Adjust aqueous pH to ~6-7 during workup to ensure the pyrazole is neutral (not protonated) and maximize organic solubility.

The "Gold Standard" Optimized Protocol

This protocol is designed to bypass N-coordination using steric bulk and precatalyst activation.

Reaction Setup (0.5 mmol scale):

ComponentReagentEquiv/AmtRole
Substrate 4-iodobenzyl pyrazole1.0 equivElectrophile
Partner Aryl Boronic Acid1.5 equivNucleophile
Catalyst XPhos Pd G3 0.02 - 0.05 equiv (2-5 mol%)Precatalyst
Base K3PO4 (tribasic) 3.0 equivActivator
Solvent A 1,4-Dioxane4.0 mLOrganic Phase
Solvent B Water (Degassed)1.0 mLAqueous Phase

Step-by-Step Execution:

  • Solvent Prep: Sparge the 1,4-Dioxane and Water separately with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of the active catalytic species.

  • Solids: Charge a vial (equipped with a stir bar) with the Substrate, Boronic Acid, K3PO4, and XPhos Pd G3 .

  • Addition: Cap the vial and purge with inert gas. Inject the degassed Dioxane and Water via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Do not exceed 100°C unless necessary; high heat promotes dehalogenation.

  • Checkpoint: Check LCMS at 2 hours.

    • If stalled: Add 0.5 equiv more Boronic Acid.

  • Workup: Cool to RT. Dilute with EtOAc. Add 10 mL of 5% wt/vol aqueous N-acetylcysteine and stir vigorously for 15 mins (removes Pd). Separate layers.

Mechanistic Visualization

The diagram below illustrates the "Off-Cycle" trap caused by the pyrazole and how bulky ligands (L*) prevent it.

CatalyticCycle Figure 2: The Pyrazole Trap vs. Steric Protection (L*) Pd0 Pd(0)-L* OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Ar-I Trap OFF-CYCLE TRAP [Pd-Pyrazole Complex] (Catalyst Inactive) OxAdd->Trap + Pyrazole (if L is small) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base (L* blocks Pyrazole) Prod Reductive Elimination (Product + Pd0) TransMet->Prod Prod->Pd0 Regeneration

References

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

    • Core citation for the use of XPhos/SPhos to prevent N-heterocycle inhibition.
  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Kinzel, T., Zhang, Y., & Buchwald, S. F. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[3] Journal of the American Chemical Society.

    • Validates the use of G3/G4 precatalysts to avoid in-situ generation issues with inhibiting substr
  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

    • Standard protocols for scavenging Pd

Sources

Purification strategies for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-4-ET-IODO-001 Topic: Purification & Isolation Strategies[1]

Executive Summary

The synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole typically involves the N-alkylation of 4-ethoxypyrazole with 4-iodobenzyl bromide (or chloride) under basic conditions.[1] While this reaction appears straightforward, users frequently encounter difficulties with oil-out phenomena , persistent lachrymatory impurities (benzyl halides), and confusion regarding regioisomerism .[1]

This guide provides a chemically grounded troubleshooting workflow. It prioritizes "First Principles" chemistry—leveraging the molecular symmetry of the 4-substituted pyrazole core to simplify purification logic.[1]

Module 1: The "Phantom" Isomer (Regiochemistry)

User Question: "I see two close-running spots on my TLC. Is this the N1 vs. N2 regioisomer mixture? How do I separate them?"

Technical Insight: Stop. You are likely not dealing with regioisomers.[1] Unlike 3-substituted pyrazoles, 4-substituted pyrazoles (where positions 3 and 5 are unsubstituted hydrogens) are chemically symmetric regarding tautomerism.[1]

  • Mechanism: In the starting material (4-ethoxypyrazole), the proton rapidly tautomerizes between N1 and N2.[1] Since C3 and C5 are both hydrogens, alkylation at either nitrogen produces the exact same molecule .[1]

  • Diagnosis: If you see two spots, the second spot is almost certainly unreacted 4-iodobenzyl bromide (which is lipophilic and non-polar, often overlapping with the product) or a bis-alkylation byproduct (quaternary salt).[1]

Actionable Protocol:

  • Check UV Activity: Benzyl bromide absorbs weakly at 254 nm compared to the pyrazole product.[1] Stain with KMnO₄ or Iodine .[1] The benzyl halide will stain differently than the aromatic heterocycle.[1]

  • Run a Co-Spot: Spike your crude mixture with pure 4-iodobenzyl bromide on a TLC plate. If the "impurity" co-elutes, it is starting material, not an isomer.[1]

SymmetryCheck SM 4-Ethoxypyrazole (Tautomeric Equilibrium) Alkylation Alkylation (+ 4-Iodobenzyl bromide) SM->Alkylation ProductA N1-Alkylation (Next to C5-H) Alkylation->ProductA ProductB N2-Alkylation (Next to C3-H) Alkylation->ProductB Result IDENTICAL PRODUCT (Due to C3/C5 Symmetry) ProductA->Result Rotation 180° ProductB->Result

Figure 1: Symmetry Analysis. Visual confirmation that N1 and N2 alkylation of 4-ethoxypyrazole yields degenerate (identical) products, eliminating regioisomer separation steps.

Module 2: Removing Excess Alkylating Agent

User Question: "My NMR shows persistent benzyl bromide peaks (CH₂ at ~4.4 ppm). It co-elutes on the column.[1] How do I get rid of it?"

Technical Insight: 4-Iodobenzyl bromide is lipophilic and lacks acidic/basic handles, making it difficult to remove via standard aqueous extraction.[1] It often streaks on silica, contaminating the product.[1]

The "Chemical Scavenging" Solution: Instead of difficult chromatography, convert the lipophilic benzyl bromide into a highly polar, water-soluble quaternary ammonium salt before workup.[1]

Protocol:

  • End of Reaction: Once the pyrazole is consumed (check TLC), do not quench immediately.

  • Add Scavenger: Add 0.5 equivalents of N,N-Dimethylamine (DMA) (2M in THF) or Triethylamine to the reaction mixture.

  • Stir: Heat at 40°C for 30–60 minutes.

    • Chemistry: The amine reacts rapidly with the excess benzyl bromide to form a charged ammonium salt.[1]

  • Workup: Perform your standard EtOAc/Water extraction.

    • Result: The charged ammonium salt will partition quantitatively into the aqueous layer .[1] The organic layer will contain only your product and trace unreacted pyrazole.[1]

Module 3: Flash Chromatography Strategy

User Question: "What is the best solvent system? The compound trails on silica."[1]

Technical Insight: The 4-ethoxy group adds electron density to the pyrazole, making it slightly basic.[1] It may interact with acidic silanols on the silica gel, causing tailing.[1] The iodine atom adds significant lipophilicity.[1]

Recommended System:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate .[1]

  • Modifier: If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]

TLC Data (Estimated):

ComponentRf (3:1 Hex/EtOAc)Detection
4-Iodobenzyl bromide 0.85 – 0.90UV (Weak), KMnO₄
Product 0.45 – 0.55 UV (Strong), Iodine
4-Ethoxypyrazole 0.05 – 0.10Iodine (Stains heavily)

Gradient Protocol:

  • Equilibrate column with 100% Hexanes (with 1% TEA).

  • Load crude (dissolved in minimum DCM).

  • 0–10% EtOAc: Elutes residual non-polar impurities.[1]

  • 10–40% EtOAc: Elutes the Product (Expect sharp peak).

  • 40–100% EtOAc: Elutes unreacted pyrazole (if any).

Module 4: Crystallization (Scale-Up)

User Question: "My product is an oil that won't solidify. How do I crystallize it?"

Technical Insight: The "ethoxy" chain increases rotational freedom, often lowering the melting point compared to simple benzyl pyrazoles.[1] However, the heavy iodine atom facilitates packing.[1] "Oiling out" usually indicates trapped solvent (DCM/EtOAc) or trace impurities preventing nucleation.[1]

Crystallization Protocol (Solvent Switch):

  • Evaporation: Rotovap the oil to dryness. High vacuum for 2 hours is critical to remove EtOAc (which inhibits crystallization).[1]

  • Dissolution: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol (approx. 5 mL per gram).

  • Anti-Solvent:

    • Slowly add Water dropwise to the hot solution until a faint turbidity persists.

    • Alternative: Use Heptane as the anti-solvent if using EtOAc/Toluene as the solvent.[1]

  • Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod.[1]

  • Cooling: Allow to cool to Room Temp (20°C) slowly, then move to 4°C (Fridge).

  • Filtration: Collect solids and wash with cold Heptane or 10% IPA/Water.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Excess BnBr + SM) Scavenge Add Amine Scavenger (Remove Excess BnBr) Crude->Scavenge Step 1 Workup Aqueous Workup (Remove Salts/Polar SM) Scavenge->Workup Step 2 Decision Is Product Solid? Workup->Decision Flash Flash Chromatography (Hex/EtOAc + 1% TEA) Decision->Flash No (Oil/Impure) Cryst Recrystallization (IPA/Water or Heptane/EtOAc) Decision->Cryst Yes (Solid) Final Pure 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole Flash->Final Cryst->Final

Figure 2: Purification Decision Matrix. A logic flow for determining whether to utilize chromatography or crystallization based on the physical state of the crude intermediate.[1]

References
  • Synthesis of 1-Benzyl-substituted Pyrazoles: Deng, X., Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 16.[1] [Link] (Validates general benzyl pyrazole synthesis and lack of regioisomers for symmetric cores).

  • Scavenging Benzyl Halides: ResearchGate & BenchChem Consensus. (2014-2025). Methods for removing excess benzyl bromide from reaction mixtures. [Link] (Source for the amine scavenging technique to convert lipophilic halides to water-soluble salts).

  • Physical Properties of Pyrazole Analogs: PubChem Compound Summary for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. [Link] (Provides solubility and LogP data for structurally similar 4-iodo-alkoxy-pyrazoles).

  • Crystallization of N-Benzyl Pyrazoles: Insuasty, B., et al. (2001).[1] Synthesis of 1-Benzyl-6-(4-chlorophenyl)... Molecules, 6, 710-715.[1][2] [Link] (Validates the use of Hexane/Ethyl Acetate systems for crystallizing N-benzyl pyrazole derivatives).

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Benzyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-Pd-001 Subject: Troubleshooting Deiodination (Hydrodehalogenation) in Benzyl Iodide Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" Behind the Failure

Welcome to the technical support center. If you are observing the conversion of your benzyl iodide starting material into a reduced methyl-arene byproduct (e.g., toluene derivative) instead of the desired cross-coupled product, you are encountering protodeiodination .

Unlike aryl iodides, benzyl iodides possess a weak


 bond (~40-50 kcal/mol) and form stabilized benzyl radicals. This unique reactivity profile opens a "trap door" in the catalytic cycle:
  • The Radical Trap: Benzyl iodides are prone to Single Electron Transfer (SET) pathways rather than the standard two-electron oxidative addition. This generates benzyl radicals that abstract hydrogen atoms from the solvent or base.

  • Slow Transmetallation: If the transmetallation step is slower than the rate of hydride capture, the palladium-benzyl intermediate will be reduced.

This guide provides the diagnostic logic and experimental protocols to close this trap door.

Mechanistic Diagnosis

To fix the problem, we must visualize where the cycle breaks. The diagram below illustrates the competition between the productive Cross-Coupling Cycle (Green) and the destructive Deiodination/Radical Pathway (Red).

BenzylIodideMechanism Start Benzyl Iodide (Ar-CH2-I) Pd0 Pd(0)L2 OxAdd Pd(II)-Benzyl Complex Pd0->OxAdd Oxidative Addition Radical Benzyl Radical (Ar-CH2•) OxAdd->Radical SET / Homolysis (Fast) ProdComplex Pd(II)-Biaryl Complex OxAdd->ProdComplex Transmetallation (Rate Limiting) Byproduct Reduced Byproduct (Ar-CH3) Radical->Byproduct H-Abstraction H_Source H-Source (Solvent/Base) H_Source->Radical TransMet Transmetallation ProdComplex->Pd0 Regeneration Product Cross-Coupled Product ProdComplex->Product Reductive Elimination

Figure 1: Mechanistic divergence. The goal is to accelerate Transmetallation (Green) to outcompete Radical formation (Red).

Critical Parameter Optimization (The Fixes)
A. Ligand Selection: The "Bite Angle" Effect

Issue: Monodentate phosphines (like


) often allow the Pd-Benzyl species to persist too long, increasing the window for radical formation or 

-hydride elimination (if alkyl groups are present). Solution: Use bidentate ligands with large bite angles.
  • Recommendation: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

  • Why? These ligands enforce a geometry that accelerates reductive elimination and stabilizes the Pd(II) intermediate against homolysis [1].

B. Base Selection: Eliminating Hydride Donors

Issue: Bases containing


-hydrogens (e.g., Isopropoxide, Ethoxide) can act as hydride donors to Palladium via 

-hydride elimination from the base itself. Solution: Use inorganic bases or bases without

-hydrogens.
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
  • Use:

    
     (anhydrous), 
    
    
    
    , or
    
    
    (sterically hindered, less prone to hydride donation in this context).
C. Solvent & Atmosphere: The Radical Scavengers

Issue: Dissolved oxygen acts as a radical initiator/promoter in benzyl systems. THF and ethereal solvents can donate hydrogen atoms to benzyl radicals. Solution:

  • Degassing: Sparging with Argon for 15-30 minutes is mandatory, not optional.

  • Solvent: If THF fails, switch to Dioxane or Toluene/Water mixtures. Toluene is less prone to H-abstraction by benzyl radicals than THF.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Benzyl Iodides Standardized for minimizing deiodination.

ComponentSpecificationPurpose
Catalyst

(3-5 mol%)
Bidentate ligand prevents radical drift.
Electrophile Benzyl Iodide (1.0 equiv)Substrate.
Nucleophile Aryl Boronic Acid (1.5 equiv)Excess ensures rapid transmetallation.
Base

(3.0 equiv)
Anhydrous, non-hydride donating base.
Solvent Toluene : Water (10:1)Biphasic system often suppresses radical side reactions.
Temp 60°C - 80°CModerate heat avoids thermal homolysis of C-I bond.

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon.

  • Solvent Prep: In a separate flask, sparge Toluene and Water with Argon for 20 minutes. Do not skip this.

  • Charging: Add

    
     (0.05 equiv), Aryl Boronic Acid (1.5 equiv), and 
    
    
    
    (3.0 equiv) to the vial.
  • Substrate Addition:

    • Solid Benzyl Iodide: Add with the other solids.

    • Liquid Benzyl Iodide: Add via syringe after solvent addition.

  • Solvent Addition: Add the degassed Toluene/Water mixture (0.2 M concentration relative to iodide).

  • Reaction: Seal the vial immediately with a crimp cap or Teflon-lined screw cap. Heat to 60°C.

  • Monitoring: Check TLC at 1 hour.

    • Checkpoint: If starting material is consumed but product is low, check for the "Toluene" spot (high

      
      ) indicating deiodination.
      
Troubleshooting & FAQ

Q1: I followed the protocol, but I still see 30% deiodinated byproduct. What now? A: The rate of oxidative addition is likely too fast compared to transmetallation, leading to a build-up of the reactive Pd-Benzyl species.

  • Fix: Slow Addition. Dissolve the Benzyl Iodide in degassed toluene and add it slowly (over 1 hour) to the catalyst/boronic acid/base mixture using a syringe pump. This keeps the concentration of the reactive intermediate low [2].

Q2: Can I use Acetone as a solvent? A: Acetone is excellent for Iron-catalyzed couplings of benzyl halides [3], but for Palladium, it can sometimes undergo aldol condensations with the base. Stick to Toluene/Water or DMF (if strictly anhydrous) for Pd-catalyzed benzyl couplings.

Q3: My benzyl iodide decomposes before I even add it. A: Benzyl iodides are light and heat sensitive.

  • Fix: Store them over copper wire (stabilizer) in the dark. If the iodide is pink/purple, it has liberated

    
    . Wash an ether solution of the iodide with aqueous 
    
    
    
    (thiosulfate) before use to remove free iodine, which poisons the Pd catalyst.

Q4: Why not use


? 
A:  Tetrakis is a robust catalyst, but 

is a monodentate ligand. In benzyl systems, it can dissociate, leaving a coordinatively unsaturated Pd species that is highly susceptible to

-hydride elimination (if possible) or radical fragmentation.

remains bound, protecting the metal center.
References
  • Nobel Prize Committee. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Semenya, J., Yang, Y., & Picazo, E. (2024).[2] Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society.[2][3] Link

  • Crawford, C., & Oscarson, S. (2020).[4] Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. ChemRxiv.[4] Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of iodinated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of iodinated pyrazole derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of fragmentation, offering field-proven insights to aid in structural elucidation and analytical method development.

Introduction: The Analytical Imperative for Iodinated Pyrazoles

Iodinated pyrazoles are a cornerstone of modern medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure, appearing in numerous pharmaceuticals, while the iodine atom serves as a versatile synthetic handle for constructing complex molecules, particularly through cross-coupling reactions.[1][2] The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a primary tool for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.[3]

This guide will compare two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to illuminate their distinct effects on the fragmentation of iodinated pyrazoles. Understanding these differences is critical for selecting the appropriate analytical method and for accurately interpreting the resulting mass spectra.

Foundational Principles: A Tale of Two Ionization Techniques

The fragmentation observed in a mass spectrum is fundamentally dictated by the ionization method employed. The choice between a "hard" or "soft" technique determines the internal energy imparted to the analyte, which in turn governs the extent of fragmentation.[4]

Electron Ionization (EI): Hard Ionization and Radical-Driven Fragmentation

Electron Ionization is a classic, high-energy technique where the analyte molecule in the gas phase is bombarded with a beam of energetic electrons (typically 70 eV).[3][5][6] This process ejects an electron from the molecule, creating a high-energy, odd-electron molecular ion (M+•).[5][7]

  • Expertise & Experience: The 70 eV standard is a crucial aspect of EI-MS. This energy is significantly higher than the ionization energy of most organic molecules, leading to excess internal energy in the M+• ion. This energy is dissipated through extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum for a given compound.[5][8] However, this high energy can sometimes lead to the complete absence of the molecular ion peak, which is a primary limitation of the technique.[5] The fragmentation pathways are driven by the chemistry of radical cations, which differs significantly from the even-electron chemistry typically taught in introductory organic chemistry.[5]

Electrospray Ionization (ESI): Soft Ionization and Even-Electron Fragmentation

Electrospray Ionization is a soft ionization technique that generates ions from a solution.[4][6] An analyte solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[9]

  • Expertise & Experience: ESI is the cornerstone of modern LC-MS.[6] It is exceptionally gentle, typically producing protonated molecules ([M+H]+) or other adduct ions (e.g., [M+Na]+) with minimal to no in-source fragmentation.[5][10] This makes it ideal for obtaining accurate molecular weight information. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required.[11][12] In this process, the [M+H]+ precursor ion is isolated and then fragmented through collision-induced dissociation (CID) with an inert gas.[12][13] This produces even-electron fragment ions, and the fragmentation pathways are governed by principles more familiar to organic chemists, such as the stability of carbocations and the elimination of small neutral molecules.[5]

Comparative Fragmentation Analysis: Iodinated Pyrazoles under EI and ESI-MS/MS

Let us consider a model compound, 4-iodo-1-phenyl-1H-pyrazole , to illustrate the expected fragmentation patterns. The key structural features influencing fragmentation are the stable aromatic pyrazole ring, the N-N bond, the N-phenyl bond, and the relatively weak C-I bond.

Predicted EI-MS Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion (M+•) of 4-iodo-1-phenyl-1H-pyrazole will undergo several competing fragmentation reactions. The weakest bonds are most likely to cleave first.

  • Cleavage of the C-I Bond: The C-I bond is the weakest in the molecule, making the loss of an iodine radical (I•, mass 127) a highly favorable process. This results in a prominent fragment ion corresponding to the [M-I]+ cation.[14]

  • Cleavage of the N-Phenyl Bond: Scission of the bond between the pyrazole nitrogen and the phenyl ring can lead to the formation of a phenyl cation ([C₆H₅]+, m/z 77) or a pyrazole-containing fragment.

  • Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic pathway for pyrazoles involves the cleavage of the N-N bond, followed by the loss of nitrogen (N₂) or other small molecules like HCN.[15]

The following Graphviz diagram illustrates the primary predicted fragmentation pathways under EI.

EI_Fragmentation M [4-Iodo-1-phenyl-pyrazole] M+• m/z 296 M_minus_I [M - I]+• m/z 169 M->M_minus_I - I• Phenyl [C₆H₅]+ m/z 77 M->Phenyl - C₃H₂IN₂• C4H3N2 [C₄H₃N₂]+ m/z 67 M_minus_I->C4H3N2 - C₆H₅CN

Caption: Predicted Electron Ionization (EI) fragmentation of 4-iodo-1-phenyl-pyrazole.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI, the first step yields the protonated molecule, [M+H]+. When this ion is subjected to CID in an MS/MS experiment, the fragmentation proceeds via even-electron pathways.

  • Loss of HI: A common pathway for protonated iodo-aromatics is the facile elimination of a neutral hydrogen iodide (HI, mass 128) molecule. This is often a dominant fragmentation route.

  • Loss of Phenyl Group: The protonated molecule can fragment to lose a neutral benzene molecule, leaving a charged iodopyrazole fragment.

  • Ring Opening/Rearrangement: Protonation can weaken the ring structure, leading to ring-opening followed by the loss of small neutral molecules like N₂ or HCN.

The diagram below illustrates the key fragmentation steps for the protonated molecule in an ESI-MS/MS experiment.

ESI_Fragmentation MH [4-Iodo-1-phenyl-pyrazole+H]+ m/z 297 MH_minus_HI [M+H - HI]+ m/z 169 MH->MH_minus_HI - HI IodoPyrazole [C₃H₂IN₂]+ m/z 193 MH->IodoPyrazole - C₆H₆ Phenyl [C₆H₅]+ m/z 77 MH->Phenyl - C₃H₃IN₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-iodo-1-phenyl-pyrazole.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key diagnostic ions expected for our model compound, 4-iodo-1-phenyl-1H-pyrazole (MW = 296.1 g/mol ), under both ionization techniques. This direct comparison highlights the complementary nature of the data obtained from EI and ESI methods.

Ion TypePredicted m/z (EI-MS)Predicted m/z (ESI-MS/MS)Interpretation
Precursor Ion 296297Molecular Ion (M+•) vs. Protonated Molecule ([M+H]+)
Halogen Loss 169169Loss of Iodine Radical (I•) vs. Loss of Neutral HI
Phenyl Fragment 7777Phenyl Cation ([C₆H₅]+)
Pyrazole Fragment 193193Loss of Phenyl Radical vs. Loss of Neutral Benzene

Experimental Protocols: A Guide to Practical Application

The trustworthiness of mass spectral data hinges on robust and well-controlled experimental protocols. The following sections provide step-by-step methodologies for acquiring high-quality data.

Protocol for EI-MS Analysis via Gas Chromatography (GC-MS)
  • Rationale: EI is typically coupled with Gas Chromatography (GC) as the analyte must be volatile and thermally stable.[6][12] The GC separates components of a mixture before they enter the MS source.

Methodology:

  • Sample Preparation: Dissolve the purified iodinated pyrazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Instrument Setup:

    • Inlet: Set to 250 °C with a split ratio of 50:1. The high temperature ensures rapid volatilization.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This program is a general starting point and must be optimized for the specific analyte.

  • MS Instrument Setup:

    • Ion Source: Set to EI mode at 230 °C.

    • Electron Energy: Set to the standard 70 eV.

    • Mass Range: Scan from m/z 40 to 500. This range will cover the expected molecular ion and key fragments.

    • Acquisition Rate: Set to 2-3 scans/second.

  • Injection & Analysis: Inject 1 µL of the sample into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak for your compound. The mass spectrum is obtained by averaging the scans across this chromatographic peak.

Protocol for ESI-MS and MS/MS Analysis via Liquid Chromatography (LC-MS)
  • Rationale: ESI is the standard ionization source for Liquid Chromatography (LC), as it ionizes analytes directly from solution.[7][11] This protocol is suitable for a wide range of pyrazole derivatives, including those that are not volatile.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Perform a serial dilution to a final concentration of ~10 µg/mL in the mobile phase.[16] High concentrations can cause signal suppression and source contamination.[16]

  • LC Instrument Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial to aid protonation and improve ionization efficiency.[13]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: Use a standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Instrument Setup (Full Scan - MS1):

    • Ion Source: Set to ESI, positive ion mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Gas Temperature: ~300-350 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • MS/MS Setup (Product Ion Scan):

    • From the full scan (MS1) data, identify the m/z of the protonated molecule ([M+H]+).

    • Create a new experiment where this m/z is selected as the precursor ion.

    • Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.

    • Scan the resulting product ions to generate the MS/MS spectrum.

Workflow Visualization

The process from sample to data can be visualized to clarify the relationship between the experimental steps and the information they yield.

MS_Workflow cluster_EI EI-MS Pathway cluster_ESI ESI-MS/MS Pathway Sample_EI Sample in Volatile Solvent GC Gas Chromatography (Separation) Sample_EI->GC EI_Source EI Source (70 eV) (Ionization & Fragmentation) GC->EI_Source Analyzer_EI Mass Analyzer EI_Source->Analyzer_EI Spectrum_EI EI Mass Spectrum (M+• & Fragments) Analyzer_EI->Spectrum_EI Sample_ESI Sample in LC Mobile Phase LC Liquid Chromatography (Separation) Sample_ESI->LC ESI_Source ESI Source (Soft Ionization) LC->ESI_Source MS1 MS1 Analyzer (Select [M+H]+) ESI_Source->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 MS2 Analyzer CID->MS2 Spectrum_ESI MS/MS Spectrum (Product Ions) MS2->Spectrum_ESI

Caption: Comparative experimental workflows for EI-MS and ESI-MS/MS analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between EI-MS and ESI-MS/MS for analyzing iodinated pyrazole derivatives is dictated by the analytical goal.

  • For unambiguous identification and library matching: EI-MS is superior. Its standardized 70 eV energy produces highly reproducible fragmentation patterns that can be compared against established spectral libraries.

  • For molecular weight confirmation of sensitive or non-volatile compounds: ESI-MS is the method of choice. Its soft nature ensures the molecular ion is preserved, providing clear and accurate mass information.

  • For detailed structural elucidation and mechanistic studies: A combination of both techniques is ideal. ESI-MS/MS provides information on the protonated molecule's stability and fragmentation, while EI-MS reveals the behavior of the radical cation. This dual approach provides a more complete picture of the molecule's chemical properties.

By understanding the fundamental principles behind each technique and the characteristic fragmentation pathways they induce, researchers can leverage mass spectrometry to its full potential in the characterization of novel iodinated pyrazole derivatives.

References

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). Google.
  • Mándi, A., & Kurtán, T. (2019).
  • Kovács, J., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Journal of Mass Spectrometry, 45(4), 374-83. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry. [Link]

  • Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. (n.d.). Proteomics & Metabolomics. [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford Department of Chemistry. [Link]

  • mass spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. [Link]

  • Tsedrov, V. V., & Zenkevich, I. G. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033104. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

  • van den Broek, A. C. M., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 10, 2049-2052. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. [Link]

  • mass spectrum of iodoethane. (n.d.). Doc Brown's Chemistry. [Link]

  • Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility, Boston University. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

Sources

Crystal Structure Analysis of 1-(4-Iodobenzyl)-Substituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of crystal engineering and drug design, the 1-(4-iodobenzyl) moiety is not merely a structural spacer; it is a functional tool for controlling solid-state architecture. Unlike their fluoro-, chloro-, or bromo- analogs, iodobenzyl-substituted pyrazoles exhibit a unique propensity for forming strong, directional Halogen Bonds (XBs) .

This guide moves beyond basic characterization to compare the performance of the iodo-derivative against its lighter halogen counterparts. We focus on the


-hole interaction , a region of positive electrostatic potential on the iodine atom that drives supramolecular assembly, solubility profiles, and lattice stability.

Part 1: The Comparative Landscape (I vs. Br vs. Cl)

To understand the utility of the 1-(4-iodobenzyl) group, we must benchmark it against standard alternatives. The critical differentiator is the Halogen Bond (XB) strength and directionality.

The Sigma-Hole Mechanism

While Fluorine is electronegative and acts as an H-bond acceptor, Iodine is highly polarizable. It develops a positive "cap" (the


-hole) opposite the C-I bond, allowing it to act as a Lewis Acid.
  • Iodine (I): Deepest

    
    -hole. Forms strong, linear interactions (
    
    
    
    ) with Lewis bases (e.g., Pyrazole N2).
  • Bromine (Br): Moderate

    
    -hole. Forms weaker XBs; often competes with packing forces.
    
  • Chlorine (Cl): Negligible

    
    -hole in this context. Dominated by dispersion forces or Type I (non-directional) halogen contacts.
    
Comparative Metrics Table
Feature1-(4-Iodobenzyl) 1-(4-Bromobenzyl) 1-(4-Chlorobenzyl)
Primary Interaction Type II Halogen Bond (C-I···N)Weak XB / vdWvdW / Dipole-Dipole
Interaction Energy High (~5–8 kcal/mol)Moderate (~2–4 kcal/mol)Low (<1 kcal/mol)
Directionality High (Linearity >170°)ModerateLow (Isotropic)
Lattice Stability High (Often higher MP)ModerateLower
Solubility (Org.) Lower (due to lattice energy)ModerateHigher
Utility Crystal Engineering / Suzuki CouplingGeneral IntermediateCost-effective Spacer

Key Insight: The Iodo-derivative is the superior choice when you need to lock a conformation in the solid state or pre-organize a molecule for cross-coupling reactions.

Part 2: Synthesis & Crystallization Protocol

This protocol describes the synthesis of a model system: 1-(4-iodobenzyl)-3,5-dimethylpyrazole . This system is chosen because the 3,5-dimethyl substituents prevent steric crowding at the active N2 site, allowing the iodine atom to interact freely.

Experimental Workflow (Graphviz)

SynthesisWorkflow Reactants Reactants: 3,5-Dimethylpyrazole + 4-Iodobenzyl Bromide Reaction N-Alkylation (ACN, K2CO3, Reflux 6h) Reactants->Reaction  SN2 Mechanism   Workup Workup: Filter Salt -> Evaporate -> DCM/Water Ext. Reaction->Workup Cryst Crystallization: Slow Evaporation (EtOH/Hexane 1:1) Workup->Cryst  Yield >85%   Analysis XRD Analysis (Mo-Kα Source) Cryst->Analysis  Single Crystal  

Caption: Step-by-step workflow for synthesizing and isolating single crystals suitable for halogen bond analysis.

Detailed Protocol
  • Reactants: Dissolve 3,5-dimethylpyrazole (10 mmol) in Acetonitrile (ACN, 20 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol) to act as a proton scavenger.
    
  • Alkylation: Add 4-iodobenzyl bromide (10 mmol) portion-wise.

    • Note: Use the bromide, not the chloride, to ensure faster kinetics under mild reflux.

  • Reflux: Heat to

    
     for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The Iodo-product will appear as a distinct, less polar spot compared to the starting pyrazole.
    
  • Isolation: Filter off the inorganic salts while hot. Evaporate the solvent.[1][2] Redissolve in DCM, wash with water, and dry over

    
    .
    
  • Crystallization (Critical): Dissolve the crude solid in a minimum amount of hot Ethanol. Add Hexane dropwise until turbidity is just observed. Allow to stand at room temperature (slow evaporation) for 48 hours.

    • Why this solvent system? Ethanol facilitates hydrogen bonding, while Hexane encourages the hydrophobic packing of the benzyl rings.

Part 3: Structural Analysis & Interaction Logic

When analyzing the resulting crystal structure, you must look for specific geometric markers that confirm the presence of halogen bonding.

Interaction Hierarchy Diagram

InteractionHierarchy cluster_0 Interaction Strength in 1-(4-iodobenzyl) Pyrazoles I_N Type II Halogen Bond (C-I···N) Distance: 2.8 - 3.1 Å Angle: ~175° Pi_Pi π-π Stacking (Pyraz-Pyraz or Ph-Ph) Distance: 3.4 - 3.8 Å I_N->Pi_Pi  Dominates Directionality   CH_Pi C-H···π Interactions (Benzyl CH2 -> Ring) Pi_Pi->CH_Pi vdW Van der Waals (Shape Packing) CH_Pi->vdW

Caption: Hierarchy of supramolecular forces. The I···N halogen bond is the structure-directing "anchor."

Key Crystallographic Parameters to Check

When you solve the structure (typically in space groups like


 or 

), verify these parameters:
  • Reduction Ratio (

    
    ): 
    
    
    
    
    • Where

      
       is the measured distance, and 
      
      
      
      are the van der Waals radii (
      
      
      ).
    • Goal: An

      
       indicates a strong halogen bond.[3] For 1-(4-iodobenzyl) pyrazoles, expect distances around 2.90–3.05 Å .
      
  • Linearity (

    
    ): 
    
    • Look for angles between 170° and 180° .

    • Comparison: Bromine analogs often show angles of 150°–160° (less directional).

  • Melting Point Correlation:

    • Iodo-Analog: Typically 115–125°C (Higher lattice energy due to XB).

    • Bromo-Analog: Typically 100–110°C .

    • Chloro-Analog: Typically <95°C .

Part 4: References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry.

  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." (Search for "iodobenzyl pyrazole").

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Standard reference for N-alkylation protocols).

  • Aakeröy, C. B., et al. (2012). "Halogen bonding: the sigma-hole." CrystEngComm. (Detailed analysis of I vs Br vs Cl strengths).

Sources

Comparative Stability Guide: 4-Iodobenzyl vs. 4-Bromobenzyl Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Stability Paradox

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs),


-(4-halobenzyl)pyrazoles are critical "lynchpin" intermediates used to introduce complex aryl motifs via cross-coupling.

The choice between the 4-iodobenzyl and 4-bromobenzyl variants represents a classic trade-off in synthetic chemistry:

  • 4-Iodobenzyl Pyrazoles: Offer superior reactivity in mild cross-coupling conditions but suffer from significant photolytic instability and lower shelf-life.

  • 4-Bromobenzyl Pyrazoles: Exhibit robust thermal and photostability, suitable for long-term GMP storage, but often require harsh forcing conditions or specialized ligands for subsequent activation.

This guide provides the experimental data and mechanistic rationale to select the correct intermediate for your specific stage of development.

Physicochemical Foundation: Bond Dissociation Energy (BDE)[1]

The fundamental driver of both stability and reactivity differences lies in the carbon-halogen bond strength. While the benzyl linker (


) remains constant, the aryl-halogen bond (

) dictates performance.
Table 1: Comparative Physicochemical Properties[2]
Feature4-Iodobenzyl Intermediate4-Bromobenzyl IntermediateImpact
Bond


Primary stability determinant
BDE (kcal/mol) ~65 - 67 ~81 - 83 Iodine bond is ~15 kcal/mol weaker [1][6]
Bond Length 2.10 Å1.90 ÅLonger bond = easier cleavage
Polarizability High (Soft)Moderate (Harder)Iodine is more prone to distortion
Leaving Group Ability Excellent (

is stable)
GoodIodo reacts faster in

or Oxidative Addition

Key Insight: The ~16 kcal/mol deficit in the C-I bond energy renders the iodobenzyl intermediate susceptible to homolytic cleavage by ambient UV light, a failure mode rarely seen with the bromo analogue.

Photolytic Instability: The "Yellowing" Mechanism

The most common failure mode for 4-iodobenzyl pyrazoles is the gradual discoloration (white


 yellow 

purple) during storage. This is not oxidation but rather photo-induced homolysis .
Mechanism of Degradation

Upon exposure to UV/Visible light, the weak C-I bond undergoes homolysis, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent or the benzyl methylene group, leading to the dehalogenated impurity (


-benzylpyrazole), which is often inseparable by chromatography.
Diagram 1: Photolytic Degradation Pathway

Photolysis Start 4-Iodobenzyl Pyrazole Excited Excited State [Ar-I]* Start->Excited hv (Light) RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Impurity Dehalogenated Impurity (Ar-H) RadicalPair->Impurity H-Abstraction (Solvent/Linker) I2 Iodine (I2) (Purple Color) RadicalPair->I2 Dimerization

Caption: The degradation cascade of aryl iodides under light exposure. The formation of


 catalyzes further degradation.

Chemical Reactivity: The Catalyst Poisoning Effect

While aryl iodides are generally cited as "more reactive" in Suzuki-Miyaura couplings, recent kinetic studies reveal a nuance critical for process scale-up.

  • The General Rule:

    
     undergoes oxidative addition to 
    
    
    
    faster than
    
    
    .[1]
  • The Exception (The "Iodide Effect"): In reactions using classical catalysts like

    
    , the released iodide ions (
    
    
    
    ) can form stable, unreactive bridged dimers with Palladium (e.g.,
    
    
    ). This effectively "poisons" the catalyst, sometimes making aryl bromides faster at lower temperatures or requiring silver salts (AgOTf) to scavenge the iodide [2][3].
Table 2: Cross-Coupling Performance Matrix
Reaction Condition4-Iodobenzyl Performance4-Bromobenzyl PerformanceRecommendation
Standard Suzuki (

,

)
Fast onset, but may stall due to catalyst poisoning.Slower onset, requires heat (80°C+), but steady kinetics.Use Bromo for robustness.
High-Turnover (Buchwald Ligands, e.g., XPhos)Extremely fast. often complete in minutes.Excellent. Requires slightly higher catalyst loading.Use Iodo for difficult substrates.
Heck Reaction Superior.Poor (often requires high T or forcing conditions).Use Iodo .
Lithium-Halogen Exchange Rapid at -78°C.Slower; requires t-BuLi or higher T (-40°C).Use Iodo for cryo chemistry.

Experimental Protocols

To validate the stability profile of your specific intermediate, perform these self-validating stress tests.

Protocol A: Accelerated Photostability Stress Test

Purpose: To quantify the dehalogenation rate under ambient handling conditions.

  • Preparation: Dissolve 50 mg of the 4-iodobenzyl and 4-bromobenzyl intermediates separately in 10 mL of HPLC-grade Acetonitrile.

  • Control: Transfer 1 mL of each solution to an amber vial (dark control).

  • Stress: Place the remaining clear vials in a light chamber (or sunny windowsill) for 24 hours.

  • Analysis: Analyze via UPLC-MS (254 nm).

  • Criteria:

    • Pass: < 0.5% De-halogenated impurity (Ar-H).[2]

    • Typical Result: Iodo analogue often shows 2-5% degradation; Bromo shows <0.1%.

Protocol B: Competitive Coupling (Reactivity Validation)

Purpose: To determine if the cost of the Iodo-intermediate is justified by reactivity.

  • Setup: In a single reaction vessel, mix:

    • 1.0 eq 4-Iodobenzyl pyrazole

    • 1.0 eq 4-Bromobenzyl pyrazole

    • 1.0 eq Phenylboronic acid (Limiting Reagent)

    • 0.05 eq

      
      
      
    • Base (

      
      ), Solvent (Dioxane/Water).[2]
      
  • Execution: Heat to 60°C for 1 hour.

  • Analysis: Quench and analyze the ratio of products derived from Iodo vs. Bromo.

  • Interpretation: If the ratio is >10:1 (Iodo product), the reactivity advantage is significant. If <2:1, switch to the cheaper, more stable Bromo intermediate.

Decision Matrix & Storage Guidelines

Diagram 2: Selection Decision Tree

DecisionTree Start Select Intermediate Q1 Is the coupling partner sterically hindered or electron-rich? Start->Q1 Q2 Is long-term storage (>3 months) required before use? Q1->Q2 No (Standard Coupling) Res_Iodo Select 4-IODOBENZYL (High Reactivity) Q1->Res_Iodo Yes (Needs Activation) Q2->Res_Iodo No (Make & Use) Res_Bromo Select 4-BROMOBENZYL (High Stability) Q2->Res_Bromo Yes (GMP/Stockpile)

Caption: Logical flow for selecting the optimal halogenated intermediate based on process constraints.

Storage Specifications
  • 4-Iodobenzyl Pyrazoles:

    • Must be stored in amber glass or foil-wrapped containers.

    • Store at -20°C if possible; add copper wire (stabilizer) if stored in solution to scavenge radicals.

  • 4-Bromobenzyl Pyrazoles:

    • Standard clear glass is acceptable (though amber is GMP best practice).

    • Room temperature storage is generally stable.

References

  • Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Data indicates C-I BDE ~65 kcal/mol vs C-Br ~81 kcal/mol).

  • Koshvandi, A. et al. (2018).[3] "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 37(10).

  • Pérez-Temprano, M.H. et al. (2016). "Photo-induced iodination of aryl halides under very mild conditions." Nature Communications, 7, 12595. (Details the mechanism of aryl iodide photolysis).

  • Li, L. et al. (2013). "Visible-Light Photoredox in Homolytic Aromatic Substitution." Organic Letters, 15(10).

  • Haddach, A.A. et al. (2002).[4] "An efficient method for the N-debenzylation of aromatic heterocycles." Tetrahedron Letters, 43(3). (Discusses stability of N-benzyl pyrazoles).

  • Blanksby, S.J.[5][3] & Ellison, G.B. (2003).[3] "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 36(4).

Sources

Safety Operating Guide

Authoritative Disposal Guide: 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a validated, operational framework for the disposal of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole . As a halogenated nitrogen heterocycle, this compound presents specific challenges regarding environmental persistence and incineration byproducts.

Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) risks regulatory non-compliance and the release of toxic iodine vapors or acid gases (HI, NOx) during thermal treatment.

Chemical Identity & Properties
PropertyDetail
Chemical Structure Pyrazole ring with an ethoxy group and an iodobenzyl substituent.[1]
Chemical Class Organohalide / Nitrogen Heterocycle.
Physical State Solid (typically off-white to pale yellow powder).
Primary Hazard Irritant / Organotoxin . Organoiodine compounds are potentially toxic to aquatic life and persistent in the environment.
Waste Classification Halogenated Organic Waste .

Hazard Identification & Safety Architecture

Scientific Integrity Note: While specific SDS data for this exact derivative may be sparse, its structural analogs (e.g., 4-iodopyrazole, benzyl halides) dictate a conservative safety approach. The iodine-carbon bond is weaker than chlorine-carbon bonds, making homolytic cleavage and radical formation possible under high thermal or UV stress.

GHS Classification (Conservative Assessment)
  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[3][4][5][6]

  • H411: Toxic to aquatic life with long-lasting effects (Common for benzyl-pyrazole derivatives).[5]

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Splash GogglesPrevent corneal damage from dust/particulates.
Dermal Nitrile Gloves (Double-gloved recommended)Organoiodides can penetrate standard latex; nitrile offers superior resistance.
Respiratory N95 or P100 Respirator (if handling solids outside hood)Prevent inhalation of fine particulates which may be systemically absorbed.
Body Lab Coat (Buttoned), Long SleevesMinimize skin exposure area.

Waste Characterization & Segregation Logic

The Core Directive: You must segregate this compound from non-halogenated solvents.

  • Why? When incinerated, halogenated compounds release acid gases (Hydrogen Iodide, HI). Facilities require specialized scrubbers to neutralize these gases. Mixing halogenated waste with non-halogenated waste downgrades the entire mixture to "Halogenated," significantly increasing disposal costs and processing complexity.

Decision Logic: Waste Stream Segregation

The following logic gate ensures the compound enters the correct destruction pathway.

WasteSegregation Start Waste Generation: 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidStream Stream B: Solid Hazardous Waste (Trace Organics/Debris) Solid->SolidStream SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Liquid (Do NOT mix with Acetone/Ethanol waste) SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (EtOAc, MeOH) - *Contaminated by Solute*

Caption: Operational workflow for segregating 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole waste streams.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired chemicals, excess synthesis product, or degraded samples.

  • Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) or glass jar. Avoid metal containers as iodine residues can corrode steel over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole".

    • Hazard Checkbox: Toxic, Irritant.[2][7]

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3][7]

  • Sealing: Screw the cap tightly. If the cap seal is poor, wrap Parafilm around the neck (temporary measure only).

  • Storage: Place in the Satellite Accumulation Area (SAA) within a secondary containment tray.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotavap residues, and TLC eluents.

  • Classification: Regardless of the solvent used (even if it is Ethanol or Ethyl Acetate), the presence of the organoiodine solute classifies the entire mixture as Halogenated Solvent Waste .

  • Collection: Pour into the designated "Halogenated Waste" carboy (typically red or yellow tagged).

  • Compatibility Check:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.

    • Do NOT mix with aqueous acidic waste streams.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Protocol C: Empty Containers & Contaminated Debris

Applicable for: Vials, pipettes, gloves, and weigh boats.

  • Triple Rinse Rule:

    • Rinse the empty vial 3 times with a compatible solvent (e.g., Acetone or Ethanol).[8]

    • Crucial: Pour the rinsate into the Halogenated Liquid Waste container, NOT the sink.

  • Defacing: Cross out the original label on the vial.

  • Disposal:

    • Rinsed Glass Vials: Place in the "Glass Waste" or "Sharps" container (depending on facility rules).

    • Gloves/Weigh Boats: Place in the solid hazardous waste bag (often a clear or red bio/chem hazard bag), not regular trash.

Emergency Spill Response

Scenario: You have dropped a vial containing 5g of solid 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole.

  • Isolate: Alert nearby personnel and cordon off the immediate area.

  • PPE Up: Ensure you are wearing safety goggles, lab coat, and double nitrile gloves.[9]

  • Contain:

    • If Solid: Gently cover the spill with wet paper towels (dampened with water) to prevent dust dispersion. Scoop up the wet powder/towel mix into a hazardous waste bag.

    • If Solution: Surround the spill with absorbent boom or vermiculite.

  • Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Dispose: All cleanup materials (towels, absorbent) go into the Solid Hazardous Waste bin.

References

  • PubChem. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (Analogous Compound Data).[1] National Library of Medicine. Available at: [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. Office of Research Safety.[8] Available at: [Link]

  • EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. U.S. Environmental Protection Agency. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.